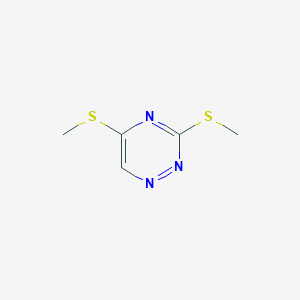

3,5-Bis(methylsulfanyl)-1,2,4-triazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-bis(methylsulfanyl)-1,2,4-triazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S2/c1-9-4-3-6-8-5(7-4)10-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWKQINSTOBULQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CN=NC(=N1)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Bis Methylsulfanyl 1,2,4 Triazine and Advanced Derivatives

De Novo Cyclization Strategies for the 1,2,4-Triazine (B1199460) Core

The formation of the 1,2,4-triazine ring from acyclic precursors is a fundamental strategy that allows for the direct incorporation of desired substituents. Key methods include condensation reactions, cycloadditions, and reactions involving hydrazines and dicarbonyl compounds.

Condensation Reactions Utilizing Thiosemicarbazide (B42300) and its S-Methylated Forms

A prevalent method for constructing the 1,2,4-triazine core involves the condensation of thiosemicarbazide or its derivatives with α-dicarbonyl compounds. A common precursor to sulfur-containing triazines is 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one, which can be synthesized by the reaction of thiocarbohydrazide (B147625) with pyruvic acid. researchgate.net This intermediate can then be further functionalized.

A direct route to S-methylated triazines involves the use of S-methylated thiosemicarbazide hydroiodide. For instance, the synthesis of 3-methylsulfanyl-5-phenyl-1,2,4-triazine is achieved by reacting S-methylthiosemicarbazide iodohydrate with phenylglyoxal. reading.ac.uk This reaction proceeds via the initial formation of a hydrazone, followed by cyclization to the triazine ring. While this demonstrates the principle, the synthesis of the title compound, 3,5-bis(methylsulfanyl)-1,2,4-triazine, would necessitate a different dicarbonyl precursor, such as a glyoxal (B1671930) derivative bearing a leaving group or a second thio-functionalized carbon.

A more direct pathway to the 3,5-dithio substituted core involves the cyclocondensation of thiocarbohydrazide with a suitable 1,2-dicarbonyl compound, followed by S-methylation. For example, cyclocondensation of thiocarbohydrazide with tert-butyl-2-(1-methylcyclopropyl)-2-oxoacetamide, followed by methylation with methyl iodide, yields a 1,2,4-triazin-5-one derivative. sapub.orgresearchgate.net This highlights the utility of thiocarbohydrazide in forming the triazine ring, which upon thionation and subsequent S-alkylation, can lead to 3,5-bis(methylsulfanyl) derivatives.

| Precursors | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Thiocarbohydrazide, Pyruvic acid | - | 4-Amino-3-mercapto-1,2,4-triazin-5(4H)-one | researchgate.net |

| S-Methylthiosemicarbazide iodohydrate, Phenylglyoxal | Aqueous solution with sodium bicarbonate | 3-Methylsulfanyl-5-phenyl-1,2,4-triazine | reading.ac.uk |

| Thiocarbohydrazide, tert-Butyl-2-(1-methylcyclopropyl)-2-oxoacetamide | Cyclocondensation, then MeI | 1,2,4-Triazin-5-one derivative | sapub.orgresearchgate.net |

Cycloaddition Approaches from Precursors like 1,2,4,5-Tetrazines

Inverse electron-demand Diels-Alder (IEDDA) reactions of 1,2,4,5-tetrazines with various dienophiles provide a powerful and convergent route to 1,2,4-triazines. The reaction typically proceeds with the expulsion of a small molecule, such as nitrogen gas.

A significant development in this area is the unprecedented 1,4-cycloaddition of 1,2,4,5-tetrazines with enamines, promoted by hexafluoroisopropanol (HFIP), which directly yields 1,2,4-triazines. nih.govnih.gov This method has been successfully applied to 3,6-bis(thiomethyl)-1,2,4,5-tetrazine, establishing a novel pathway for the one-step synthesis of substituted 1,2,4-triazines under mild conditions. nih.gov The reaction involves a formal [4+2] cycloaddition across the N1 and N4 atoms of the tetrazine, followed by a retro [4+2] cycloaddition that expels a nitrile, leading to aromatization. nih.gov This approach is notable as it alters the conventional C3/C6 cycloaddition mode of tetrazines. nih.gov

The versatility of tetrazines in cycloadditions is further demonstrated by their reactions with alkyl thioformates and thioformamides, which lead to the formation of other sulfur-containing heterocycles, indicating the potential for thiocarbonyl-containing dienophiles to participate in these reactions to form triazine systems. researchgate.net

Reactions with Hydrazines and Diketones

The reaction of hydrazines with 1,2-dicarbonyl compounds is a classical and fundamental method for the synthesis of various nitrogen-containing heterocycles, including 1,2,4-triazines. The specific substitution pattern of the final triazine is determined by the nature of the hydrazine (B178648) and the diketone used.

For the synthesis of 3,5-disubstituted-1,2,4-triazines, a key starting material is often a hydrazine derivative that will form the N1-N2 bond of the triazine ring. The reaction of hydrazine with β-keto-N-acylsulfonamides provides a redox-efficient pathway to 3,6-disubstituted-1,2,4-triazines under mild conditions. organic-chemistry.org While this specific example leads to a 3,6-disubstitution pattern, the underlying principle of using a hydrazine and a dicarbonyl-like precursor is central to 1,2,4-triazine synthesis.

To obtain the 3,5-bis(methylsulfanyl) substitution pattern, one would theoretically start with a hydrazine and a 1,2-dicarbonyl compound bearing two methylsulfanyl groups or suitable precursors. For instance, the reaction of glyoxal bis(phenylhydrazones) can lead to stable radical anions, showcasing the reactivity of glyoxal derivatives with hydrazine functionalities. nist.govbiomedres.us

Functionalization and Derivatization Routes from Existing 1,2,4-Triazine Scaffolds

Once the 1,2,4-triazine core is established, further modifications can be introduced to synthesize advanced derivatives. This includes reactions targeting the nitrogen atoms of the ring or the carbon atoms, often facilitated by the existing methylsulfanyl groups.

Electrophilic Alkylation and Arylation of the 1,2,4-Triazine Nitrogen Atoms

The nitrogen atoms within the 1,2,4-triazine ring are nucleophilic and can undergo electrophilic attack. Alkylation or arylation at these positions can significantly alter the electronic properties and reactivity of the heterocycle. A photoinduced method for the arylation or alkylation of 1,2,4-triazine-3,5(2H,4H)-diones with hydrazines has been developed, demonstrating a modern approach to N-functionalization. nih.gov

While direct electrophilic attack on this compound is not extensively documented, studies on related systems provide insight. For example, the methylation of 3,5-diphenyl-1,2,4-triazine (B300344) yields an N1-methyl-1,2,4-triazinium salt, which exhibits enhanced reactivity in cycloaddition reactions. ebi.ac.uk This suggests that alkylation of this compound would likely occur at one of the ring nitrogens, creating a more reactive triazinium species that could be a valuable intermediate for further transformations.

Organometallic Reactions for C-C Bond Formation (e.g., Palladium-Catalyzed Cross-Coupling)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds under relatively mild conditions. The methylsulfanyl groups on the 1,2,4-triazine ring can act as leaving groups in certain cross-coupling reactions or can be converted to other functional groups that are amenable to such transformations.

More directly relevant are cross-coupling reactions involving sulfur-containing heterocycles. Palladium-catalyzed direct (het)arylation has been performed on benzo[1,2-d:4,5-d']bis( nih.govnih.govnih.govthiadiazole) and its dibromo derivative. nih.gov The synthesis of 3-methylthio-6-aryl-1,2,4-triazines can be followed by oxidation to the corresponding sulfone, which can then undergo further nucleophilic substitution or coupling reactions. reading.ac.uk These examples strongly suggest that the this compound scaffold would be amenable to palladium-catalyzed C-C bond formation, likely at the carbon atoms bearing the methylsulfanyl groups, to introduce aryl or other organic fragments.

| Reaction Type | Substrate | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Photoinduced Alkylation/Arylation | 1,2,4-Triazine-3,5(2H,4H)-diones | Hydrazines, Light | N-Aryl/Alkyl-1,2,4-triazine-3,5-diones | nih.gov |

| Electrophilic Methylation | 3,5-Diphenyl-1,2,4-triazine | - | N1-Methyl-1,2,4-triazinium salt | ebi.ac.uk |

| Palladium-Catalyzed Arylation | Imidazo[1,2-b] nih.govnih.govresearchgate.nettriazine | - | Arylated imidazo[1,2-b] nih.govnih.govresearchgate.nettriazine | nih.gov |

| Palladium-Catalyzed Direct C-H Arylation | 3-Aryl-2H-benzo nih.govnih.govresearchgate.netthiadiazine 1,1-dioxides | Aryl iodides, Pd catalyst | Arylated benzothiadiazine 1,1-dioxides | rsc.org |

Nucleophilic Addition Strategies to the Triazine Ring System

The 1,2,4-triazine ring is an electron-deficient system, making it susceptible to nucleophilic attack. The presence of two electron-donating methylsulfanyl groups at the C3 and C5 positions in this compound increases the electron density of the ring compared to unsubstituted 1,2,4-triazine. However, the ring remains reactive towards strong nucleophiles.

Research on the reactions of π-electron rich 1,2,4-triazines, such as 3-methylthio-5-methoxy-1,2,4-triazine, with organolithium reagents provides insight into the expected reactivity of this compound. researchgate.net In the case of 3-methylthio-5-methoxy-1,2,4-triazine, no addition of butyllithium (B86547) was observed; instead, products with zwitterionic structures were isolated. researchgate.net This suggests that for nucleophiles like organolithiums, direct addition to the carbon atoms of the triazine ring may be challenging. With phenyllithium, a competition between N(1)–C(6) addition and substitution at the C5 position was observed. researchgate.net This indicates that depending on the nucleophile and reaction conditions, both addition to the ring and substitution of the methylsulfanyl groups are possible pathways. The regioselectivity of these reactions can be influenced by factors such as temperature and the nature of the substituents on the triazine ring. researchgate.net

Advancements in Green Chemistry Protocols for 1,2,4-Triazine Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods in organic chemistry. This is particularly relevant for the synthesis of heterocyclic compounds like 1,2,4-triazines. Green chemistry protocols focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, from hours to minutes, and often results in higher yields and purer products compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of various 1,2,4-triazine derivatives. google.comchim.it

The rapid heating induced by microwave radiation can prevent the decomposition of sensitive reagents and products. researchgate.net Furthermore, many microwave-assisted syntheses can be performed under solvent-free conditions, which eliminates the need for potentially toxic or environmentally harmful solvents and simplifies product purification. chim.it For instance, a one-pot, three-step, metal-free synthesis of 5,6-substituted-3-hydrazinyl-1,2,4-triazines has been developed using microwave assistance, offering good to moderate yields under mild conditions. google.com

Table 1: Examples of Microwave-Assisted Synthesis of 1,2,4-Triazine Derivatives

| Starting Materials | Product | Reaction Conditions | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|---|

| Aromatic/heteroaromatic methyl ketones, I₂, Thiosemicarbazide, Hydrazine | 5-Aryl/heteroaryl-3-hydrazinyl-1,2,4-triazines | DMSO, K₂CO₃, Microwave | Moderate to Good | Not Specified | google.combeilstein-journals.org |

| 4-Amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one, Maleic anhydride | N-(2,5-dioxopyrrolyl)-1,2,4-triazine derivative | Microwave irradiation | 98% | 2.0 min | researchgate.net |

| Enaminonitrile, 4-Methoxybenzohydrazide | 1,2,4-Triazolo[1,5-a]pyridine | Toluene, 120 °C, Microwave | 83% | 24 h | beilstein-journals.org |

| 2-Aminopyridine, Cyanamide, 4-Chlorobenzaldehyde | 6-(4-chlorophenyl)-N²-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine | Neat, 120 °C, Microwave | 70% | 15 min | nih.gov |

Catalyst-Free and Environmentally Conscious Methodologies

The development of catalyst-free synthetic methods is a key goal in green chemistry, as it avoids the use of often toxic and expensive metal catalysts. Several catalyst-free methods for the synthesis of 1,2,4-triazine and related heterocyclic systems have been reported. These reactions often rely on the intrinsic reactivity of the starting materials under specific conditions, such as elevated temperatures or the use of non-conventional solvents.

One eco-friendly approach involves the synthesis of (Z)-3-alkyl-5-(benzylidene/substituted benzylidene)-2N-(carbothioamido)-6-oxo-1,2,5,6-tetrahydro-1-NH-1,2,4-triazine derivatives in 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a solvent without a catalyst, achieving good yields in a short time. nih.gov Another example is a catalyst-free and additive-free method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions, which proceeds in a short reaction time with good to excellent yields. beilstein-journals.org These methods highlight the potential for developing more sustainable synthetic routes to 1,2,4-triazine derivatives by minimizing the use of auxiliary substances.

Table 2: Examples of Catalyst-Free Synthesis of 1,2,4-Triazine and Related Heterocycles

| Starting Materials | Product | Reaction Conditions | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|---|

| Enaminonitriles, Benzohydrazides | 1,2,4-Triazolo[1,5-a]pyridines | Toluene, 140 °C, Microwave | Good to Excellent | Not Specified | beilstein-journals.org |

| Arylidene thiazolone, Aryl/alkyl-hydrazine | Hydrazone-substituted 1,2,4-triazoles | Not Specified | Not Specified | Not Specified | researchgate.net |

| 2-Aryl-2-isocyanate, Aryl diazonium salts | 1,2,4-Triazole | DABCO (weak base) | Not Specified | Not Specified | |

| Amidines, Isothiocyanates, Hydrazines | 1H-1,2,4-Triazol-3-amines | Not Specified | Good | Not Specified | beilstein-journals.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,2,4-Triazine-3,5(2H,4H)-dithione |

| Methyl iodide |

| Dimethyl sulfate |

| 3-Methylthio-5-methoxy-1,2,4-triazine |

| Butyllithium |

| Phenyllithium |

| 5,6-Substituted-3-hydrazinyl-1,2,4-triazine |

| 4-Amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one |

| Maleic anhydride |

| N-(2,5-dioxopyrrolyl)-1,2,4-triazine |

| Enaminonitrile |

| 4-Methoxybenzohydrazide |

| 1,2,4-Triazolo[1,5-a]pyridine |

| 2-Aminopyridine |

| Cyanamide |

| 4-Chlorobenzaldehyde |

| 6-(4-chlorophenyl)-N²-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine |

| (Z)-3-Alkyl-5-(benzylidene/substituted benzylidene)-2N-(carbothioamido)-6-oxo-1,2,5,6-tetrahydro-1-NH-1,2,4-triazine |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

| Arylidene thiazolone |

| Hydrazone-substituted 1,2,4-triazole |

| 2-Aryl-2-isocyanate |

| Aryl diazonium salt |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) |

| Amidine |

| Isothiocyanate |

| Hydrazine |

| 1H-1,2,4-Triazol-3-amine |

| Thiosemicarbazide |

| Iodine |

| Potassium carbonate |

Exploration of Reactivity Patterns and Mechanistic Pathways of 3,5 Bis Methylsulfanyl 1,2,4 Triazine

Nucleophilic Aromatic Substitution (S_NAr) Reactions on the 1,2,4-Triazine (B1199460) Ring

The electron-deficient nature of the 1,2,4-triazine ring renders it susceptible to nucleophilic attack, a characteristic that is central to its synthetic utility. The presence of good leaving groups, such as the methylsulfanyl group, at the C3 and C5 positions further facilitates these reactions.

Displacement Reactions Involving Methylsulfanyl Groups

The methylsulfanyl (-SMe) groups on the 3,5-bis(methylsulfanyl)-1,2,4-triazine ring are effective leaving groups and can be displaced by a variety of nucleophiles. This reactivity is a key feature in the functionalization of the 1,2,4-triazine core. While direct and extensive studies on the sequential displacement of both methylsulfanyl groups on this compound are not widely documented, the reactivity of closely related systems provides significant insight.

For instance, studies on 3-methylthio-5-methoxy-1,2,4-triazine have shown that reactions with organolithium reagents can lead to either addition to the ring or substitution at the C5 position, depending on the nucleophile and reaction conditions. ontosight.ai This suggests that the C5 position is a primary site for nucleophilic attack. In the case of this compound, it is anticipated that a similar regioselectivity would be observed, with the first substitution occurring at the C5 position, followed by a second substitution at the C3 position, likely under more forcing conditions. This stepwise displacement allows for the synthesis of unsymmetrically substituted 1,2,4-triazines.

Common nucleophiles used in these displacement reactions include amines, alkoxides, and thiolates, leading to the formation of amino, alkoxy, and alkylthio derivatives, respectively. The general reactivity pattern for nucleophilic substitution on related aza-aromatic systems indicates that the ease of displacement is influenced by the nature of the nucleophile and the reaction conditions employed.

Comparative Reactivity of Halogenated 1,2,4-Triazine Analogues

The reactivity of this compound in S_NAr reactions can be contextualized by comparing it to its halogenated counterparts, such as 3,5-dichloro-1,2,4-triazine. Generally, the efficiency of a leaving group in S_NAr reactions is related to its ability to stabilize the negative charge that develops in the transition state. For halogenated triazines, the reactivity follows the order F > Cl > Br > I, which is typical for nucleophilic aromatic substitution on electron-deficient rings.

In comparison to halogens, the methylsulfanyl group is also a good leaving group, and its reactivity is often comparable to that of chloro or bromo substituents. The ease of substitution on chlorinated 1,3,5-triazines is well-established, with reactivity decreasing as more chlorine atoms are substituted. nih.gov A similar trend would be expected for this compound. The electron-withdrawing nature of both halogens and the methylsulfanyl group activates the triazine ring towards nucleophilic attack. However, the slightly lower electronegativity of sulfur compared to chlorine might render the methylsulfanyl group a slightly less effective leaving group in some contexts. The choice between a halogenated or a methylsulfanyl-substituted triazine for a particular synthesis would therefore depend on the desired reactivity, selectivity, and the specific nucleophile being used.

Oxidation Chemistry of Sulfur-Containing Substituents

The sulfur atoms in the methylsulfanyl groups of this compound can be readily oxidized to higher oxidation states, namely sulfinyl (-SOCH₃) and sulfonyl (-SO₂CH₃). This transformation has a profound impact on the electronic properties of the triazine ring and its subsequent reactivity.

Selective Oxidation to Methylsulfinyl and Methylsulfonyl Derivatives

The oxidation of the methylsulfanyl groups can be controlled to selectively yield either the corresponding methylsulfinyl or methylsulfonyl derivatives. The oxidation of a related compound, 3-(methylthio)-6-aryl-1,2,4-triazine, to its methylsulfonyl analogue has been achieved in good yield. nih.gov This suggests that similar transformations are feasible for this compound.

Common oxidizing agents for the conversion of sulfides to sulfoxides include hydrogen peroxide under controlled conditions or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. Further oxidation to the sulfone can be achieved using stronger oxidizing agents or more vigorous reaction conditions, such as an excess of m-CPBA or potassium permanganate. The selective oxidation to the mono-sulfoxide or the bis-sulfoxide, and subsequently to the mono-sulfone and bis-sulfone, would depend on the stoichiometry of the oxidizing agent and the reaction parameters.

Table 1: Oxidation of 3-(Methylthio)-6-aryl-1,2,4-triazines to 3-(Methylsulfonyl)-6-aryl-1,2,4-triazines This table is based on data for related 6-aryl substituted compounds.

| Aryl Substituent at C6 | Yield of Sulfone (%) |

|---|---|

| Phenyl | 66 |

| p-Tolyl | 43 |

| 4-Methoxyphenyl | 83 |

| 4-Bromophenyl | 85 |

| 4-Chlorophenyl | 88 |

Impact of Oxidation on Further Reactivity and Stability

The oxidation of the methylsulfanyl groups to the more electron-withdrawing methylsulfinyl and methylsulfonyl groups significantly enhances the electrophilicity of the 1,2,4-triazine ring. This increased electron deficiency makes the ring more susceptible to nucleophilic attack and can also influence its stability.

The methylsulfonyl group is an excellent leaving group, often superior to the methylsulfanyl group and halogens. Consequently, 3,5-bis(methylsulfonyl)-1,2,4-triazine is expected to be highly reactive towards nucleophiles. Indeed, the nucleophilic substitution of a methylsulfonyl group on a related pyrazolo[4,3-e]triazine system with sodium azide (B81097) proceeds efficiently, demonstrating the high reactivity of the sulfonyl-substituted ring. This enhanced reactivity can be exploited for the synthesis of a wide range of substituted triazines that may not be accessible from the corresponding methylsulfanyl or halogenated precursors.

Furthermore, the increased electron-deficient character of the oxidized triazine ring enhances its reactivity as a diene in inverse electron demand Diels-Alder reactions. This is a common strategy to increase the rate and expand the scope of cycloaddition reactions involving electron-deficient heterocycles. The stability of the oxidized derivatives may be reduced due to their increased reactivity, and they are often used in situ for subsequent transformations.

Cycloaddition and Annulation Chemistry of 1,2,4-Triazines

The electron-deficient nature of the 1,2,4-triazine ring system allows it to participate as the 4π component in inverse electron demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles. This reactivity provides a powerful tool for the construction of other heterocyclic systems, such as pyridines and other fused heterocycles.

While specific examples of cycloaddition and annulation reactions starting directly from this compound are not prevalent in the literature, the general principles of IEDDA reactions of 1,2,4-triazines are well-established. The substituents on the triazine ring play a crucial role in modulating its reactivity. Electron-withdrawing groups, such as the methylsulfanyl and, even more so, the methylsulfonyl groups, are expected to enhance the reactivity of the triazine towards electron-rich dienophiles like enamines, ynamines, and vinyl ethers.

The outcome of these reactions is the formation of a dihydropyridine (B1217469) intermediate after the initial [4+2] cycloaddition and subsequent loss of a molecule of nitrogen. This intermediate can then aromatize to the corresponding pyridine (B92270) derivative. This methodology has been widely used in the synthesis of complex natural products and other functional molecules. Annulation reactions, which involve the formation of a new ring fused to the triazine core, can also be achieved through various strategies, often involving intramolecular cycloadditions or cyclization reactions of appropriately substituted triazine derivatives.

Inverse Electron Demand Diels-Alder Reactions for Fused Heterocycles

The 1,2,4-triazine nucleus is electron-deficient and thus serves as a reactive diene in inverse electron demand Diels-Alder (IEDDA) reactions. researchgate.netnih.gov This type of reaction is a powerful tool for constructing highly substituted heteroaromatic ring systems. sigmaaldrich.com The reactivity of the triazine can be modulated by its substituents. nih.gov In the context of forming fused heterocycles, 1,2,4-triazines are valuable heterodienes. researchgate.net

Synthetic strategies have been developed to create 5,5'-linked bis(1,2,4-triazines) which can act as monomers in Diels-Alder polymerization processes. rsc.orgsci-hub.se A key step in these syntheses involves the conversion of bis(1,2-diketones) or bis(α-keto aldehydes) into 3,3′-bis(methylsulfanyl)-5,5′-arylenebis(1,2,4-triazines) through a reaction with S-methylthiosemicarbazide. rsc.orgsci-hub.se The resulting bis(triazine) can then undergo further reactions. The methylsulfanyl groups are important for the subsequent steps, as they can be oxidized to methylsulfinyl or methylsulfonyl groups to further modify the electronic properties of the molecule. rsc.org

The general scheme for an IEDDA reaction involving a 1,2,4-triazine typically proceeds with an electron-rich dienophile, leading to a bicyclic intermediate that subsequently loses a molecule of dinitrogen (N₂) to form a new aromatic or heteroaromatic ring. This methodology provides access to a variety of complex molecular architectures. nih.govnih.gov

Table 1: Synthesis of Bis(1,2,4-triazine) Monomers for IEDDA Polymerization

| Precursor | Reagent | Product | Reference |

| Bis(1,2-diketones) or Bis(α-keto aldehydes) | S-methylthiosemicarbazide | 3,3′-Bis(methylsulfanyl)-5,5′-arylenebis(1,2,4-triazines) | rsc.org, sci-hub.se |

1,3-Dipolar Cycloadditions and Ylide Chemistry

1,3-Dipolar cycloadditions represent a significant class of reactions for synthesizing five-membered heterocycles. wikipedia.orgorganic-chemistry.org In the chemistry of 1,2,4-triazines, this pathway is often accessed through the formation of 1,2,4-triazinium ylides. An ylide is a neutral dipolar molecule with a formal negative charge on a carbon atom adjacent to a heteroatom with a formal positive charge, such as nitrogen. wikipedia.org

A general strategy involves the alkylation of a 1,2,4-triazine to form a stable 1-alkyl-1,2,4-triazinium salt. nih.gov These salts serve as precursors to triazinium ylides, which are generated in situ. The ylides then readily react with electron-poor dipolarophiles, such as alkynes or alkenes, in a 1,3-dipolar cycloaddition to yield fused heterocyclic systems like polysubstituted pyrrolo[2,1-f] rsc.orgnih.govresearchgate.nettriazines. nih.govacs.org This approach provides a single-step method to access these complex scaffolds. nih.gov

The methylsulfanyl group at the 3-position of the triazine ring, as in this compound, can be a valuable handle for further functionalization. For instance, after the formation of a fused pyrrolotriazine ring system, the thiomethyl substituent can be utilized in cross-coupling reactions, such as the Liebeskind-Srogl reaction, to introduce aryl groups. acs.org

Table 2: 1,3-Dipolar Cycloaddition of 1,2,4-Triazinium Ylides

| Reactant 1 | Reactant 2 | Key Intermediate | Product Class | Reference |

| 1-Alkyl-1,2,4-triazinium salt | Electron-poor dipolarophile (e.g., methyl propiolate) | Triazinium ylide | Polysubstituted pyrrolo[2,1-f] rsc.orgnih.govresearchgate.nettriazines | nih.gov, acs.org |

Dimerization and Oligomerization Pathways of 1,2,4-Triazine Derivatives

The formation of larger molecules from 1,2,4-triazine units is a key area of research, leading to materials with potentially novel electronic and biological properties.

Homocoupling Reactions Leading to Bis(1,2,4-triazines)

Homocoupling reactions can link two 1,2,4-triazine molecules, often through a carbon-carbon or a heteroatomic bridge. The synthesis of 5,5′-linked bis(1,2,4-triazines) is a prime example of this process. rsc.orgsci-hub.se As mentioned previously, these compounds are synthesized by reacting bis(α-dicarbonyl) compounds with S-methylthiosemicarbazide. This cyclocondensation reaction effectively couples two triazine rings via an arylene linkage. rsc.orgsci-hub.se

Another example of a bis(1,2,4-triazine) is 1,2-bis[1-(3-methylsulfanyl-1,2,4-triazin-5-yl)ethylidene]diazane. researchgate.net In this molecule, two 3-methylsulfanyl-1,2,4-triazine units are linked through a diazane bridge derived from the reaction of a 5-acyl-1,2,4-triazine with hydrazine (B178648). The resulting molecule features a central N-N bond linking the two heterocyclic moieties. researchgate.net The structural analysis of this compound shows the two triazine rings are twisted relative to each other. researchgate.net

Mechanistic Investigations of Intermolecular Triazine Linkages

The mechanisms for forming intermolecular linkages between triazine units depend on the nature of the coupling reaction.

In the case of the 5,5′-arylenebis(1,2,4-triazines), the linkage is formed during the ring synthesis itself. The mechanism is a double cyclocondensation. The reaction begins with the nucleophilic attack of the terminal amino group of S-methylthiosemicarbazide on one of the carbonyl groups of the bis(α-dicarbonyl) precursor. This is followed by an intramolecular cyclization and dehydration to form the first triazine ring. The process is then repeated at the other end of the arylene spacer to form the second triazine ring, thus creating a stable C-C bond linkage between the two heterocyclic systems. rsc.orgsci-hub.se

For linkages involving a heteroatom bridge, such as the diazane in 1,2-bis[1-(3-methylsulfanyl-1,2,4-triazin-5-yl)ethylidene]diazane, the mechanism involves the condensation of a carbonyl group on the triazine ring with a linking molecule, in this case, hydrazine. researchgate.net Each amino group of the hydrazine molecule reacts with the carbonyl group of a 5-acyl-1,2,4-triazine molecule to form a C=N imide bond, resulting in the N-N linked bis(triazine). researchgate.net

Advanced Spectroscopic Characterization and Definitive Structural Elucidation of 3,5 Bis Methylsulfanyl 1,2,4 Triazine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 1,2,4-triazine (B1199460) derivatives, offering detailed insights into the connectivity and chemical environment of individual atoms.

Detailed ¹H NMR Spectral Analysis for Proton Environments

The proton NMR (¹H NMR) spectrum provides critical information about the protons within a molecule. For derivatives of 3,5-bis(methylsulfanyl)-1,2,4-triazine, the key proton signals correspond to the methyl groups of the methylsulfanyl substituents and the proton at the C6 position of the triazine ring.

In a study of a related dimer, 3-methoxy-5-(3-(methylthio)-1,2,4-triazin-5-yl)-1,2,4-triazine, the methylsulfanyl (S-CH₃) protons were observed as a singlet at approximately 2.78 ppm. lookchem.com The aromatic protons on the triazine rings appeared further downfield, near 10 ppm. lookchem.com For various 6-substituted-3-(methylthio)-1,2,4-triazines, the S-CH₃ protons typically resonate as a singlet in the range of δ 2.74–2.82 ppm in CDCl₃. reading.ac.uk The chemical shift of the C6-H proton is highly dependent on the substituent at that position. For instance, in 3-(methylthio)-6-phenyl-1,2,4-triazine, the C5-H (equivalent to C6-H in the parent structure) appears as a singlet at 8.87 ppm. reading.ac.uk

The solvent used can also influence the chemical shifts. For example, the ¹H NMR spectrum of 6-(4-methoxyphenyl)-3-(methylthio)-1,2,4-triazine shows the S-CH₃ singlet at 2.65 ppm when measured in DMSO-d₆. reading.ac.uk The complexity of ¹H NMR spectra can increase in cases of conformational equilibrium, where rotamers may lead to broad or multiple signals for a single proton environment. tdx.cat

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| 3-(Methylthio)-6-phenyl-1,2,4-triazine reading.ac.uk | CDCl₃ | S-CH₃ | 2.82 | s |

| C5-H | 8.87 | s | ||

| 3-(Methylthio)-6-(p-tolyl)-1,2,4-triazine reading.ac.uk | CDCl₃ | S-CH₃ | 2.74 | s |

| C5-H | 8.77 | s | ||

| 6-(4-Methoxyphenyl)-3-(methylthio)-1,2,4-triazine reading.ac.uk | CDCl₃ | S-CH₃ | 2.74 | s |

| C5-H | 8.75 | s | ||

| 6-(4-Methoxyphenyl)-3-(methylthio)-1,2,4-triazine reading.ac.uk | DMSO-d₆ | S-CH₃ | 2.65 | s |

| C5-H | 9.13 | s |

¹³C NMR Chemical Shift Assignments and Carbon Framework Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy is crucial for confirming the carbon skeleton of this compound derivatives. The carbon atoms of the triazine ring and the methylsulfanyl groups exhibit characteristic chemical shifts.

For the parent 1,2,4-triazine, the carbon atoms resonate at distinct positions, which are influenced by the nitrogen atoms in the ring. nih.gov In substituted triazines, such as 1,3,5-triazine (B166579) derivatives, the triazine ring carbons can appear in the region of 140–180 ppm. acs.org For 6-substituted-4-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione derivatives, which share some structural similarities, the methylsulfanyl carbon (S-CH₃) is typically found around 12.8 ppm in DMSO-d₆. beilstein-journals.org The carbon atoms of the triazine ring in these related compounds appear at varied downfield shifts, for example, C6 at ~70 ppm and C2 at ~174 ppm. beilstein-journals.org The chemical shift range for carbons in organic molecules is broad, with quaternary carbons often showing weaker signals. oregonstate.edu

Table 2: Representative ¹³C NMR Data for Related Triazine Derivatives

| Compound | Solvent | Carbon Assignment | Chemical Shift (δ, ppm) |

| 6-(Methylthio)-4-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione beilstein-journals.org | DMSO-d₆ | S-CH₃ | 12.8 |

| C6 | 69.6 | ||

| C4 | 152.3 | ||

| C2 | 174.7 | ||

| 6-(Methylthio)-4-(p-tolyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione beilstein-journals.org | DMSO-d₆ | S-CH₃ | 12.8 |

| C6 | 70.1 | ||

| C4 | 151.7 | ||

| C2 | 174.6 | ||

| 5-Methoxy-6-methyl-3-(methylthio)-1,2,4-triazine spectrabase.com | Not Specified | S-CH₃ | 12.0 |

| C-CH₃ | 13.9 | ||

| O-CH₃ | 55.4 | ||

| C6 | 149.3 | ||

| C5 | 160.7 | ||

| C3 | 164.2 |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful methods for unambiguously assigning ¹H and ¹³C signals and establishing the connectivity within complex molecules. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other. While less critical for the simple spin systems in the parent this compound, it is invaluable for substituted derivatives with more complex proton environments. tdx.cat

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.org This technique is essential for assigning the carbon signals based on their attached, and usually pre-assigned, protons. For instance, an HSQC experiment would definitively link the methyl proton signal (~2.7 ppm) to the methyl carbon signal (~12-14 ppm) in this compound. It has been used to unequivocally assign ¹³C NMR spectra of complex triazine structures. tdx.cat

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying and assigning quaternary carbons (carbons with no attached protons), such as C3 and C5 in the title compound. For example, the methyl protons (S-CH₃) would show a correlation to the C3 (or C5) carbon, confirming the attachment of the methylsulfanyl group to the triazine ring.

The collective application of these 2D NMR techniques provides a robust and detailed picture of the molecular structure, confirming the atomic connectivity and complementing the information derived from 1D NMR spectra. researchgate.netmdpi.com

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is highly effective for identifying the functional groups present in a molecule. For this compound derivatives, key vibrational bands include those for the triazine ring and the C-S bonds.

In related 1,3,5-triazine-2,4-dithione derivatives, characteristic IR absorption bands are observed for N-H stretching (around 3121-3174 cm⁻¹), C-H stretching (2906-2977 cm⁻¹), and strong C=N and ring stretching vibrations within the 1567-1651 cm⁻¹ region. beilstein-journals.org The out-of-plane ring deformation of a triazine ring can be observed in the 800-900 cm⁻¹ range. acs.org For 1,2,4-triazine derivatives, characteristic bands for C=N stretching are also prominent. The C-S stretching vibration typically appears in the region of 600-800 cm⁻¹, which can help confirm the presence of the methylsulfanyl groups.

Table 3: General FTIR Absorption Regions for Triazine Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (in -SCH₃) | Stretching | 2850 - 3000 |

| C=N (in triazine ring) | Stretching | 1500 - 1650 acs.orgbeilstein-journals.org |

| C-N (in triazine ring) | Stretching | 1350 - 1450 acs.org |

| C-S | Stretching | 600 - 800 |

| Triazine Ring | Out-of-plane deformation | 800 - 900 acs.org |

Raman Spectroscopy in Structural Investigations

Raman spectroscopy, which measures light scattering from molecular vibrations, is complementary to FTIR. It is particularly sensitive to symmetric vibrations and bonds involving non-polar or less polar functional groups. For heterocyclic aromatic rings like triazine, Raman spectroscopy can provide valuable information about the ring's vibrational modes.

Studies on MEA-triazine have shown that Raman spectroscopy can effectively identify the triazine ring, with a primary peak attributed to triazine observed around 920 cm⁻¹. ondavia.com In research on 1,2,4-triazole, a related heterocycle, bands in the 900-1100 cm⁻¹ region and a sharp band near 1527 cm⁻¹ were attributed to ring vibrations. researchgate.net While specific Raman data for this compound is not widely published, it is expected that the symmetric stretching vibrations of the triazine ring and the C-S bonds would produce distinct signals, aiding in a comprehensive structural analysis. The technique is powerful for direct, quantitative measurements of triazine content in various samples. ondavia.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for the structural elucidation of novel compounds, providing critical information on molecular weight and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule. nih.gov Unlike nominal mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically within 5 ppm). nih.gov This precision allows for the calculation of a unique elemental formula, providing a high level of confidence in the identity of a synthesized compound.

For 1,2,4-triazine derivatives, HRMS is routinely used to confirm their successful synthesis by matching the experimentally observed exact mass with the theoretically calculated mass. For instance, in the characterization of related triazine structures, ESI-TOF-MS has been employed to determine the exact masses of various intermediates and final products, confirming their proposed structures. researchgate.net This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 1: Illustrative HRMS Data for Related Triazine Derivatives

| Compound Class | Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z) |

|---|---|---|---|

| Phenyl-1,2,4-triazine Derivative | C₁₄H₁₁N₃ | 234.1026 [M+H]⁺ | 234.1028 [M+H]⁺ |

| Tryptamine-Triazine Precursor | C₁₂H₁₂N₂O₃ | 261.0870 [M+H]⁺ | 261.0873 [M+H]⁺ |

| 5-methoxy-indole Derivative | C₁₁H₁₀NO | 174.0813 [M+H]⁺ | 174.0814 [M+H]⁺ |

Data is illustrative and sourced from studies on related heterocyclic compounds. researchgate.net

Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization techniques used to generate ions for mass spectrometric analysis. EI is a hard ionization method that involves bombarding the sample with high-energy electrons, leading to extensive fragmentation. shimadzu.com The resulting fragmentation pattern serves as a molecular fingerprint that can be used for structural elucidation and library matching. shimadzu.comnih.gov In contrast, ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for determining molecular weight. rsc.orgrsc.org By inducing fragmentation of these precursor ions (e.g., through collision-induced dissociation, CID), tandem mass spectrometry (MS/MS) experiments can reveal detailed structural information. researchgate.net

For 1,2,4-triazine derivatives, both EI-MS and ESI-MS/MS provide valuable insights into their structure.

EI-MS Fragmentation: Under electron impact, 1,3,5-triazin-2-ones, close structural relatives, have been shown to undergo characteristic fragmentations where the triazine nucleus remains intact, as well as extrusion and ring-contraction processes that lead to 3- and 4-membered ring fragments. arkat-usa.org For 6-aryl-3-(methylthio)-1,2,4-triazine derivatives, common fragments observed in EI-MS include the molecular ion (M⁺), as well as ions corresponding to the loss of the methylthio group or cleavage of the aryl substituent. reading.ac.uk For example, 6-(4-chlorophenyl)-3-(methylthio)-1,2,4-triazine shows a molecular ion at m/z 237.1 and a base peak at m/z 136.2, corresponding to the chlorophenyl-containing fragment. reading.ac.uk

ESI-MS/MS Fragmentation: ESI-MS/MS studies on triazine herbicides and other derivatives have established characteristic fragmentation routes. researchgate.netresearchgate.net A common pathway involves the cleavage of side chains attached to the triazine core. researchgate.net For phosphine-based ligands containing a triazine backbone, a distinctive cross-ring fragmentation on the triazine ring itself has been observed, which is not seen in analogous pyridine (B92270) or benzene (B151609) systems. nih.gov This highlights a fragmentation pattern that is characteristic of the triazine core under ESI-CID-MS/MS conditions. nih.gov The fragmentation of protonated 1,2,4-triazolylthioacetate salts, another related class, has also been systematically studied to establish fragmentation patterns useful for structural confirmation. researchgate.net

Table 2: Common Fragment Ions in the Mass Spectra of Substituted 3-(Methylthio)-1,2,4-triazines

| Precursor Compound | Ionization | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Putative Fragment Identity |

|---|---|---|---|---|

| 6-Phenyl-3-(methylthio)-1,2,4-triazine | MS | 235.1 [M]⁺ | 102.1 | Phenylacetylene cation |

| 6-(4-Bromophenyl)-3-(methylthio)-1,2,4-triazine | MS | 281.0 [M]⁺, 283.1 [M+2]⁺ | 180.1 | Bromophenylacetylene cation |

| 6-(4-Chlorophenyl)-3-(methylthio)-1,2,4-triazine | MS | 237.1 [M]⁺, 239.1 [M+2]⁺ | 136.2 | Chlorophenylacetylene cation |

Data sourced from a study on c-Met kinase inhibitors. reading.ac.uk

X-ray Crystallography for Precise Three-Dimensional Structural Determination

Single-crystal X-ray diffraction analysis has been successfully applied to various derivatives of 1,2,4-triazine, providing fundamental insights into their molecular geometry. mdpi.com For the closely related analogue, 3-methylsulfanyl-5-phenyl-1,2,4-triazine, single-crystal X-ray studies revealed that the compound crystallizes in the monoclinic space group P2/c. nih.govresearchgate.net

Another relevant analogue, 1,2-Bis[1-(3-methylsulfanyl-1,2,4-triazin-5-yl)ethylidene]diazane, which features the 3-methylsulfanyl-1,2,4-triazine moiety, has also been characterized by X-ray crystallography. researchgate.net These structural studies confirm the connectivity of the atoms and provide the precise data needed for detailed conformational and intermolecular interaction analysis.

Table 3: Crystallographic Data for 3-Methylsulfanyl-1,2,4-triazine Analogues

| Parameter | 3-Methylsulfanyl-5-phenyl-1,2,4-triazine nih.govresearchgate.net | 1,2-Bis[1-(3-methylsulfanyl-1,2,4-triazin-5-yl)ethylidene]diazane researchgate.net |

|---|---|---|

| Formula | C₁₀H₉N₃S | C₁₂H₁₄N₈S₂ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2/c | P2₁/n |

| a (Å) | 7.7513 (3) | 10.133 (2) |

| b (Å) | 12.9191 (5) | 10.957 (2) |

| c (Å) | 9.8262 (3) | 14.173 (3) |

| **β (°) ** | 94.584 (2) | 94.43 (3) |

| **Volume (ų) ** | 980.85 (6) | 1566.6 (6) |

| Z | 4 | 4 |

Crystallographic data allows for a detailed analysis of the molecule's preferred conformation in the solid state, which is defined by its torsion and dihedral angles.

In the structure of 3-methylsulfanyl-5-phenyl-1,2,4-triazine, the triazine and phenyl rings are not coplanar. The dihedral angle between the plane of the triazine ring and the phenyl ring is 11.77 (7)°. nih.govresearchgate.net This twist indicates a slight deviation from a fully planar conformation.

For the larger analogue, 1,2-Bis[1-(3-methylsulfanyl-1,2,4-triazin-5-yl)ethylidene]diazane, the molecule adopts an N-N gauche conformation, with a C7—N8—N9—C10 torsion angle of 114.8 (2)°. researchgate.net The two triazine rings in this molecule are significantly twisted relative to each other by 77.88 (7)°. researchgate.net However, the triazine rings themselves are nearly coplanar with their respective imide bonds, as shown by the small C6—C5—C7—N8 torsion angle of -15.3 (3)°. researchgate.net The methylsulfanyl groups are positioned with torsion angles (N4—C3—S17—C18) of 179.03 (15)°, indicating they lie almost in the plane of the triazine rings. researchgate.net

Table 4: Selected Torsion and Dihedral Angles in 1,2,4-Triazine Analogues

| Compound | Description | Angle (°) |

|---|---|---|

| 3-Methylsulfanyl-5-phenyl-1,2,4-triazine nih.govresearchgate.net | Dihedral angle between triazine and phenyl rings | 11.77 (7) |

| 1,2-Bis[1-(3-methylsulfanyl-1,2,4-triazin-5-yl)ethylidene]diazane researchgate.net | C7—N8—N9—C10 torsion angle (gauche conformation) | 114.8 (2) |

| 1,2-Bis[1-(3-methylsulfanyl-1,2,4-triazin-5-yl)ethylidene]diazane researchgate.net | C6—C5—C7—N8 torsion angle | -15.3 (3) |

The packing of molecules in a crystal lattice is governed by a network of non-covalent intermolecular interactions. Understanding these interactions is key to predicting the solid-state properties of materials.

In the crystal structure of 3-methylsulfanyl-5-phenyl-1,2,4-triazine, the dominant intermolecular forces are π-π stacking interactions. nih.govresearchgate.net These interactions occur between adjacent triazine and phenyl rings, with a centroid-centroid distance of 3.7944 (4) Å, and also between centrosymmetrically related triazine rings, with a centroid-centroid distance of 3.7359 (3) Å. nih.govresearchgate.net These stacking interactions assemble the molecules into layers. nih.govresearchgate.net

Table 5: Intermolecular Interaction Data in 1,2,4-Triazine Analogue Crystals

| Compound | Interaction Type | Description | Distance (Å) |

|---|---|---|---|

| 3-Methylsulfanyl-5-phenyl-1,2,4-triazine nih.govresearchgate.net | π-π Stacking | Between triazine and phenyl rings | 3.7944 (4) |

| 3-Methylsulfanyl-5-phenyl-1,2,4-triazine nih.govresearchgate.net | π-π Stacking | Between centrosymmetric triazine rings | 3.7359 (3) |

| 1,2-Bis[1-(3-methylsulfanyl-1,2,4-triazin-5-yl)ethylidene]diazane researchgate.net | π-π Stacking | Between triazine systems | 3.5242 (12) |

Computational Chemistry and Theoretical Investigations on 3,5 Bis Methylsulfanyl 1,2,4 Triazine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are instrumental in providing a detailed understanding of the intrinsic properties of a molecule, starting from its most stable three-dimensional arrangement to its electronic characteristics.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying molecules of this size. A typical DFT study on 3,5-Bis(methylsulfanyl)-1,2,4-triazine would commence with a geometry optimization. This process systematically adjusts the positions of the atoms to find the lowest energy conformation, corresponding to the most stable molecular structure. For analogous 1,2,4-triazine (B1199460) systems, functionals like B3LYP paired with a basis set such as 6-31G(d,p) have been successfully used to obtain optimized molecular structures.

The optimization of this compound would likely reveal a planar or near-planar 1,2,4-triazine ring. Key structural parameters, including the bond lengths of the C-S and S-CH₃ bonds, as well as the bond angles within and around the triazine ring, would be determined. These calculated parameters are crucial for understanding the steric and electronic effects of the methylsulfanyl substituents on the triazine core.

Table 1: Predicted Optimized Molecular Geometry Parameters for this compound (Illustrative) Note: This table is illustrative and based on general values for similar fragments. Specific calculated values from dedicated research are required for definitive data.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C3-S | ~1.75 Å |

| Bond Length | C5-S | ~1.75 Å |

| Bond Length | S-CH₃ | ~1.82 Å |

| Bond Length | N1-N2 | ~1.33 Å |

| Bond Length | N2-C3 | ~1.34 Å |

| Bond Length | C3-N4 | ~1.33 Å |

| Bond Length | N4-C5 | ~1.34 Å |

| Bond Length | C5-C6 | ~1.45 Å |

| Bond Length | C6-N1 | ~1.33 Å |

| Bond Angle | C3-S-CH₃ | ~100-105° |

| Bond Angle | C5-S-CH₃ | ~100-105° |

| Bond Angle | N2-C3-N4 | ~126° |

| Bond Angle | N4-C5-C6 | ~116° |

Following geometry optimization, the same level of theory can be used to predict spectroscopic data, which is invaluable for experimental characterization.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach within DFT to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (δ). By calculating the ¹H and ¹³C NMR spectra, one can predict the resonance frequencies for each unique nucleus in this compound. These predictions are vital for assigning peaks in experimentally obtained spectra.

Vibrational Frequencies: The calculation of vibrational frequencies through a frequency analysis serves two purposes. First, it confirms that the optimized geometry is a true energy minimum (i.e., no imaginary frequencies). Second, it provides a theoretical infrared (IR) spectrum. The vibrational modes would include stretching and bending frequencies for the triazine ring, the C-S bonds, and the methyl groups. For instance, characteristic S=O stretching vibrations are often observed in the 980–1100 cm⁻¹ range in related sulfur-containing compounds.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative) Note: This table is illustrative. Actual values would be derived from specific DFT calculations.

| Parameter | Nucleus/Group | Predicted Value |

|---|---|---|

| ¹H NMR Chemical Shift (δ) | -SCH₃ | 2.5 - 2.8 ppm |

| ¹H NMR Chemical Shift (δ) | C6-H | 8.5 - 9.0 ppm |

| ¹³C NMR Chemical Shift (δ) | -SCH₃ | 12 - 16 ppm |

| ¹³C NMR Chemical Shift (δ) | C3 | 160 - 165 ppm |

| ¹³C NMR Chemical Shift (δ) | C5 | 160 - 165 ppm |

| ¹³C NMR Chemical Shift (δ) | C6 | 145 - 150 ppm |

| Vibrational Frequency (cm⁻¹) | C-S Stretch | 600 - 800 cm⁻¹ |

| Vibrational Frequency (cm⁻¹) | Triazine Ring Stretch | 1400 - 1600 cm⁻¹ |

The electronic structure calculations provide deep insights into the reactivity and intermolecular interactions of the molecule.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. For 1,2,4-triazines, which are electron-deficient heterocycles, the LUMO is typically localized on the triazine ring. The methylsulfanyl groups, being electron-donating, would be expected to raise the energy of the HOMO.

Charge Distributions: Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom. This reveals the distribution of electrons within the molecule, highlighting which atoms are electron-rich (nucleophilic) and which are electron-deficient (electrophilic).

Electrostatic Potential (ESP) Maps: ESP maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the nitrogen atoms of the triazine ring would be expected to be regions of negative electrostatic potential, while the ring carbon atoms and the hydrogen atoms would show positive potential.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, providing information that is often difficult or impossible to obtain experimentally.

Nucleophilic Substitution: The 1,2,4-triazine ring is known to be susceptible to nucleophilic substitution. A computational study of the reaction of this compound with a nucleophile would involve locating the transition state structure for the substitution reaction. Transition state theory explains reaction rates through the properties of these high-energy intermediates. The energy of this transition state relative to the reactants gives the activation energy barrier, which is a key determinant of the reaction rate. Such studies on related triazines have explored the mechanisms of substitution reactions.

Cycloaddition Reactions: 1,2,4-Triazines can act as the diene component in inverse-electron-demand Diels-Alder reactions. Computational modeling can elucidate the mechanism of these cycloadditions, determining whether they proceed via a concerted or stepwise pathway. By calculating the energy profiles for different possible cycloaddition pathways, the regioselectivity and stereoselectivity of the reaction can be predicted. The distortion/interaction model is a powerful computational tool used to analyze and predict the reactivity in such cycloaddition reactions.

By mapping the energy of the system along the reaction coordinate—from reactants, through transition states, to products—a complete energy profile for a given transformation can be constructed. These profiles provide a detailed picture of the reaction mechanism, including the presence of any intermediates and the relative energy barriers of each step. This information allows for the calculation of theoretical reaction rates and provides a basis for understanding the kinetics of the transformation. For example, computational studies on the transformation of other triazine derivatives have provided insights into their stability and reaction kinetics.

Structure-Reactivity Relationship (SRR) Modeling for Predictive Chemistry

The exploration of the chemical space occupied by this compound and its analogs is greatly enhanced by computational chemistry and theoretical investigations. A important area within this field is the development of Structure-Reactivity Relationship (SRR) models. These models are foundational to predictive chemistry, aiming to establish a correlation between the molecular structure of a compound and its inherent reactivity. By understanding these relationships, chemists can forecast the behavior of novel molecules in chemical reactions, guiding synthetic efforts and the design of molecules with desired properties.

For the 1,2,4-triazine scaffold, SRR studies often leverage quantum chemical calculations to derive a variety of molecular descriptors. These descriptors, which include electronic, steric, and thermodynamic properties, serve as the basis for building predictive models. The reactivity of the this compound core is influenced by the interplay of the electron-withdrawing triazine ring and the electron-donating methylsulfanyl groups.

Theoretical models, such as those based on Density Functional Theory (DFT), are employed to calculate these descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical electronic descriptors. A lower HOMO-LUMO gap generally suggests higher reactivity. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can pinpoint sites susceptible to nucleophilic or electrophilic attack.

Quantitative Structure-Activity Relationship (QSAR) models, a subset of SRR, are frequently used, particularly in medicinal chemistry, to correlate structural features with biological activity. nih.govnih.govrsc.org However, the principles are directly applicable to chemical reactivity. In the context of this compound, a hypothetical QSAR-like model for reactivity could be developed by synthesizing a library of derivatives with varied substituents and measuring their reaction rates for a specific transformation. Statistical methods would then be used to derive a mathematical equation linking the structural descriptors to the observed reactivity.

For example, the introduction of different substituents in place of one of the methylsulfanyl groups would alter the electronic and steric profile of the molecule. An SRR model could predict how these changes affect the rate of a nucleophilic aromatic substitution reaction, a common transformation for triazine rings.

To illustrate the concept of SRR modeling for predictive chemistry, consider the following hypothetical data for a series of 3-substituted-5-methylsulfanyl-1,2,4-triazines. The table below outlines how various electronic and steric descriptors might correlate with a predicted reactivity score for a model reaction.

Table 1: Illustrative Structure-Reactivity Relationship Data for 3-Substituted-5-methylsulfanyl-1,2,4-triazine Derivatives

| Substituent (R) at C3 | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | Predicted Reactivity Score |

| -SCH3 | -6.5 | -1.2 | 2.5 | 6.8 |

| -OCH3 | -6.2 | -1.0 | 2.8 | 7.5 |

| -Cl | -6.8 | -1.5 | 3.1 | 8.2 |

| -NH2 | -5.9 | -0.8 | 2.1 | 5.5 |

| -CN | -7.2 | -2.0 | 4.5 | 9.1 |

Note: The data in this table is illustrative and intended to demonstrate the principles of SRR modeling. It does not represent experimentally verified values.

The "Predicted Reactivity Score" in the table is a hypothetical value derived from an SRR model, where a higher score indicates greater reactivity in a model reaction (e.g., nucleophilic substitution). The trend suggests that electron-withdrawing groups like -Cl and -CN increase the predicted reactivity, which is consistent with the general understanding of nucleophilic aromatic substitution on electron-deficient rings.

Further detailed research findings from computational studies on related 1,2,4-triazine systems have shown that the type and position of substituents significantly affect the potency of these molecules as inhibitors of biological targets like human D-amino acid oxidase (h-DAAO). nih.govrsc.org These studies build models that correlate inhibitory activity (a form of reactivity) with molecular field analysis (CoMFA) and comparative molecular similarity index analysis (CoMSIA) descriptors. nih.govrsc.org Such models provide a theoretical basis for the structural optimization and design of new, more effective compounds. nih.govrsc.org

The predictive power of SRR models is a significant asset in modern chemical research. For a molecule like this compound, these models can guide the synthesis of new derivatives with tailored reactivity profiles, accelerating the discovery and development of new functional materials and biologically active compounds. While specific SRR models for this exact compound are not widely published, the principles derived from studies on analogous 1,2,4-triazine systems provide a robust framework for future investigations.

Advanced Materials Science and Industrial Applications of 3,5 Bis Methylsulfanyl 1,2,4 Triazine and Its Analogues

Development of Functional Materials for Optoelectronics and Photonics

The inherent electron-deficient character of the 1,2,4-triazine (B1199460) ring makes its derivatives prime candidates for use in optoelectronic and photonic applications. This electron deficiency facilitates intramolecular charge transfer (ICT) when combined with electron-donating groups, a fundamental process for many optical phenomena. While research has heavily focused on the isomeric 1,3,5-triazines, the principles and applications are often translatable to 1,2,4-triazine systems. nih.govresearchgate.net

Utilization as Components in Photo- and Electroluminescent Devices

The development of novel molecules suitable as luminophores is critical for advancing optoelectrical devices. nih.gov Fused 1,2,4-triazine derivatives have been identified as valuable raw materials for organic light-emitting devices and other optoelectronic applications due to their luminescent properties. mdpi.com Some fused 1,2,4-triazine systems have demonstrated the ability to exhibit both thermally-activated delayed fluorescence (TADF) and crystallization-induced phosphorescence. nih.gov The strategic design of molecules incorporating the 1,2,4-triazine unit can lead to materials with significant photoluminescent and electroluminescent capabilities. For instance, iridium(III) complexes featuring a ligand with an annealed 1,2,4-triazine ring are initially non-luminescent but become highly emissive after reacting with strained alkynes, showcasing their potential as luminogenic sensors in bioorthogonal reactions. rsc.org

Applications in Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are crucial for technologies like optical communications and data storage, as they can alter the properties of light. Organic molecules, particularly those with strong electron donor-acceptor (D-A) architectures, can exhibit significant NLO effects. The electron-accepting 1,2,4-triazine core, when incorporated into such D-A structures, can lead to materials with substantial NLO properties. nih.gov

Theoretical and experimental studies on bis-triazine (B1207110) derivatives have confirmed their potential. nih.govresearchgate.net Density Functional Theory (DFT) calculations are often employed to predict NLO characteristics by evaluating parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). nih.gov A small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is indicative of a molecule that can be easily polarized and possess significant NLO properties. nih.govresearchgate.net For instance, studies on novel bis-phenanthro[9,10-e] nih.govmdpi.comrsc.orgtriazine derivatives linked by different spacers have shown that their NLO properties can be systematically investigated. nih.gov The calculated values for first-order hyperpolarizability (β) in these systems can be significantly higher than that of urea, a standard NLO reference material, underscoring their potential for advanced photonic applications. nih.gov

Table 1: Calculated NLO Properties of Fused Bis-Triazine Derivatives

| Compound | Dipole Moment (μ) [Debye] | Mean Polarizability (α) [x 10⁻²⁴ esu] | First Hyperpolarizability (β) [x 10⁻³⁰ esu] | Reference |

|---|---|---|---|---|

| 1,4-Bis(phenanthro[9,10-e] nih.govmdpi.comrsc.orgtriazin-3-ylthio)butane | 2.76 | 6.09 | 4.32 | nih.gov |

| 1,4-Bis((phenanthro[9,10-e] nih.govmdpi.comrsc.orgtriazin-3-ylthio)methyl)benzene | 6.96 | 10.75 | 1.52 | nih.gov |

| Urea (Reference) | 1.37 | - | 0.37 | nih.gov |

This table presents theoretically calculated nonlinear optical properties for two novel fused bis-triazine analogues compared to the reference compound urea, as determined by DFT calculations at the B3LYP/6-311**G(d,p) level of theory.

Role in Organic Light-Emitting Diode (OLED) Technologies

Organic Light-Emitting Diodes (OLEDs) have become a leading technology in displays and lighting. The performance of an OLED is heavily dependent on the materials used in its emissive and charge-transport layers. Triazine derivatives, particularly the 1,3,5-isomer, are widely used due to their electron-deficient nature, which imparts high electron mobility and thermal stability. researchgate.netresearchgate.net These characteristics make them excellent candidates for electron-transport layer (ETL) materials and as electron-accepting cores in bipolar host materials for phosphorescent OLEDs (PhOLEDs) or in emitters exhibiting TADF. researchgate.netrsc.org

While specific research on 3,5-bis(methylsulfanyl)-1,2,4-triazine in OLEDs is not widely reported, its electron-deficient 1,2,4-triazine scaffold suggests potential applicability. Analogous 1,3,5-triazine (B166579) derivatives are combined with electron-donating units like carbazole (B46965) to create star-shaped or linear molecules with tailored optoelectronic properties. researchgate.netnih.gov These bipolar host materials can achieve balanced charge injection and transport, leading to highly efficient blue and green PhOLEDs with minimal efficiency roll-off at high brightness. rsc.org The fundamental strategy of combining an electron-accepting triazine core with electron-donating peripheral groups is a well-established principle in the design of high-performance OLED materials. researchgate.net

Polymer Chemistry and Macromolecular Architectures

The unique reactivity of the 1,2,4-triazine ring, particularly in cycloaddition reactions, has positioned it as a valuable building block in polymer chemistry. The ability to form new aromatic rings during the polymerization step provides an alternative and powerful route to creating high-performance polymers with all-aromatic or heteroaromatic backbones. psu.edu

Monomer Design and Synthesis for Polymeric Materials

The synthesis of high-performance polymers often begins with the rational design of functional monomers. Bis(1,2,4-triazines) have been specifically developed as potential bis-diene monomers for polymerization processes. rsc.orgpsu.edu A key synthetic route involves the conversion of bis(1,2-diketones) or bis(α-keto aldehydes) into 3,3'-bis(methylsulfanyl)-5,5'-arylenebis(1,2,4-triazines). rsc.orgpsu.edu This is achieved through a reaction with S-methylthiosemicarbazide. psu.edu

The precursor bis(1,2-diketones) can be prepared by oxidizing diacetyl- or bis(phenylacetyl)-substituted aromatic compounds using hydrogen bromide in dimethyl sulfoxide. rsc.orgpsu.edu The presence of the methylsulfanyl groups is significant as they can be subsequently oxidized to the corresponding methylsulfinyl or methylsulfonyl groups, which further enhances the electron-deficient nature of the triazine ring, although these oxidized products may have limited stability. rsc.orgpsu.edu This synthetic versatility allows for the creation of a family of related monomers with tunable reactivity.

Table 2: General Synthesis of Bis(3-methylsulfanyl-1,2,4-triazine) Monomers

| Step | Precursor | Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | Diacetyl- or Bis(phenylacetyl)aromatic compound | HBr, DMSO | Bis(1,2-diketone) | psu.edu |

| 2 | Bis(1,2-diketone) | S-methylthiosemicarbazide | Bis(3-methylsulfanyl-1,2,4-triazine) | psu.edu |

| 3 (Optional) | Bis(3-methylsulfanyl-1,2,4-triazine) | Oxidizing agent (e.g., m-CPBA, oxone®) | Bis(methylsulfinyl)- or Bis(methylsulfonyl)-1,2,4-triazine | psu.edu |

This table outlines the general synthetic pathway for producing bis(1,2,4-triazine) monomers intended for use in Diels-Alder polymerization processes.

Application in Diels-Alder Polymerization Processes

The electron-deficient 1,2,4-triazine ring system is highly reactive as a diene in inverse-electron-demand Diels-Alder (IEDDA) reactions. psu.edu This reaction, where an electron-poor diene reacts with an electron-rich dienophile, is a powerful tool for forming new six-membered rings. When bis(1,2,4-triazine) monomers are reacted with bis(alkyne) dienophiles, a [4+2] cycloaddition occurs, which is typically followed by the spontaneous elimination of a dinitrogen molecule to form a pyridine (B92270) ring. psu.edu This process, known as Diels-Alder polymerization, allows for the synthesis of polymers with an "all-aromatic" or heteroaromatic backbone, which are known for their high thermal stability and mechanical strength. psu.edu

The reactivity of the triazine monomer can be tuned by the substituents on the ring. For example, the related 3,6-bis(methylthio)-1,2,4,5-tetrazine is a highly utilized diene in IEDDA reactions. acs.orgnih.gov Oxidizing the methylsulfanyl groups on the 1,2,4-triazine monomers to methylsulfinyl or methylsulfonyl groups increases the electron-deficient character of the ring, making it even more reactive in IEDDA reactions. psu.edunih.gov This allows for polymerization to occur under milder conditions or with a broader range of dienophiles. nih.gov The use of 5,5'-linked bis(triazines) is particularly attractive as it can lead to polymers containing linear 2,5-disubstituted pyridine units, contributing to desirable material properties. psu.edu

Role as a Chemical Scaffold in Agrochemical Research

The 1,2,4-triazine nucleus is a well-established pharmacophore in the agrochemical industry. The specific substitution pattern at the C3, C5, and C6 positions of the triazine ring allows for the fine-tuning of biological activity, leading to the development of potent and selective agents for crop protection. nih.gov

Contribution to Herbicide Development

The most significant contribution of the 1,2,4-triazine scaffold to agrochemicals is in the field of herbicides. chemicalbook.com These compounds typically function by inhibiting photosynthesis in target weed species. wikipedia.org The herbicide Metribuzin, chemically known as 4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one, is a prominent example that showcases the importance of the 3-methylsulfanyl-1,2,4-triazine motif. wikipedia.org

Metribuzin is a selective herbicide used for the control of annual broadleaf weeds and some grasses in crops such as soybeans, potatoes, and tomatoes. wikipedia.orgguidechem.com Its mechanism of action involves blocking electron transport in photosystem II, a critical process for photosynthesis, ultimately leading to the death of susceptible plants. guidechem.com The structure-activity relationship of triazine herbicides indicates that the nature of substituents at positions 3, 4, and 6 is crucial for their phytotoxicity and crop selectivity. acs.org

The synthesis of Metribuzin often proceeds from a triazinone precursor, specifically 4-amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one. guidechem.comdcu.ie The subsequent S-methylation of this intermediate yields Metribuzin. This synthetic route underscores the importance of the 3-thio and subsequent 3-methylthio-1,2,4-triazine (B189370) structures as foundational elements in creating herbicidally active molecules. The compound this compound represents a structural analogue, where the core scaffold is maintained, highlighting the potential for similar derivatives in the discovery of new herbicides.

| 1,2,4-Triazine Derivative | Application | Mechanism of Action | Reference |

|---|---|---|---|

| Metribuzin | Selective Herbicide | Inhibition of Photosystem II | wikipedia.orgguidechem.com |

| 4-amino-3-methylthio-6-phenyl-as-triazin-5(4H)-one | Herbicide | Not specified | |

| 1,2,4-Triazine-3,5-dione-6-carboxamides | Herbicide | Not specified | google.com |

Use as a Structural Motif in Fungicidal and Insecticidal Agents

Beyond herbicides, the 1,2,4-triazine scaffold has been explored for its potential in developing fungicides and insecticides. nih.gov The ability to introduce diverse functional groups onto the triazine ring allows for interaction with various biological targets in fungi and insects. ijpsr.info

In fungicidal research, various 1,2,4-triazine derivatives have demonstrated activity against a range of plant pathogens. nih.gov For instance, certain triazone derivatives containing acylhydrazone moieties have shown broad-spectrum fungicidal activities against 14 different kinds of plant fungi, with some compounds exhibiting over 50% inhibition rates against Physalospora piricola. nih.gov

In the realm of insecticides, research has shown that derivatives of 1,2,4-triazoles, which are structurally related to triazines, are effective against various pests. researchgate.net Novel triazone derivatives have been synthesized and tested against pests like Aphis craccivora (aphids) and Culex pipiens pallens (mosquitoes), with some compounds showing activity comparable or superior to the commercial insecticide pymetrozine (B1663596). nih.gov The structural versatility of the 1,2,4-triazine core, as seen in this compound, provides a template for creating libraries of compounds for screening and development of new fungicidal and insecticidal agents. nih.govijpsr.info

| Structural Class | Target Pest/Pathogen | Observed Activity | Reference |

|---|---|---|---|

| Triazone derivatives with aldehyde hydrazone moieties | Aphis craccivora (Aphid) | Activity equivalent to pymetrozine at 5 mg/kg for some derivatives. | nih.gov |

| Triazone derivatives | Culex pipiens pallens (Mosquito) | Some derivatives showed higher larvicidal activity than pymetrozine. | nih.gov |

| Triazone derivatives | Physalospora piricola (Plant fungus) | 39 tested compounds showed >50% inhibition rate. | nih.gov |

Catalytic Applications and Ligand Design in Chemical Synthesis

The nitrogen-rich 1,2,4-triazine ring is an excellent candidate for the design of ligands for metal-mediated catalysis. The nitrogen atoms can act as coordination sites for metal centers, and the electronic properties of the ring can be tuned through substitution to influence the catalytic activity of the resulting metal complex. acs.org

Integration into Ligands for Organometallic Catalysis

The 1,2,4-triazine moiety has been successfully incorporated into various ligand architectures, particularly pincer-type ligands, for organometallic catalysis. acs.org These ligands can stabilize metal centers and participate in cooperative bond activation processes. The π-acidity of the triazine ring can enhance the stability of catalysts under certain reaction conditions. acs.org For example, iridium(III) complexes bearing a phenanthroline-type ligand with an annealed 1,2,4-triazine ring have been synthesized and studied for their reactivity in bioorthogonal reactions. rsc.org It has been noted that direct coordination of a 1,2,4-triazine to a metal center can significantly accelerate reaction rates. researchgate.net